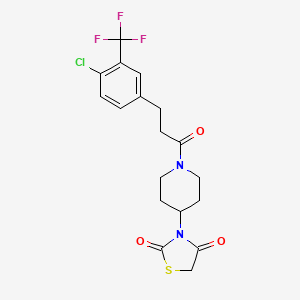

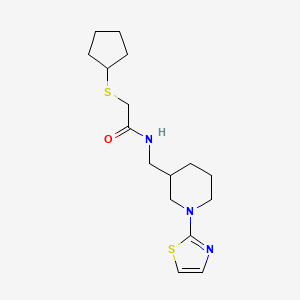

3-(1-(3-(4-Chloro-3-(trifluoromethyl)phenyl)propanoyl)piperidin-4-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

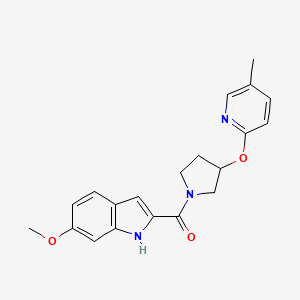

This compound is a complex organic molecule that contains several functional groups, including a thiazolidine-2,4-dione group, a piperidin-4-yl group, and a 4-Chloro-3-(trifluoromethyl)phenyl group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the thiazolidine-2,4-dione group might undergo reactions with nucleophiles, while the piperidin-4-yl group might participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Thiazolidine-2,4-dione derivatives have been extensively studied for their antimicrobial properties. For instance, a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones exhibited significant in vitro antibacterial activity against gram-positive bacteria and showed excellent antifungal activity, suggesting their potential as lead compounds in the development of new antimicrobial agents (Prakash et al., 2011).

Anticancer Potential

The synthesis and evaluation of N-substituted indole derivatives of thiazolidine-2,4-dione have shown anticancer activity, particularly against MCF-7 human breast cancer cell lines. This suggests that derivatives of thiazolidine-2,4-dione, possibly including the compound , could be explored further for their potential anticancer properties (Kumar & Sharma, 2022).

Antidiabetic Applications

Derivatives of thiazolidine-2,4-dione have been recognized for their antidiabetic effects. Research into novel thiazolidine-2,4-dione derivatives has aimed at designing compounds as antidiabetic agents, showing promise in reducing blood glucose levels. This area of application could be pertinent to the compound , given its structural similarity (Kadium, Alhazam, & Hameed, 2022).

Dual Signaling Pathway Inhibition

Some thiazolidine-2,4-dione derivatives have been identified as dual inhibitors of critical signaling pathways in cancer cells, such as the Raf/MEK/ERK and PI3K/Akt pathways. These findings highlight the potential for thiazolidine-2,4-dione derivatives, including the compound under discussion, to act as lead compounds for developing anticancer agents targeting these pathways (Li et al., 2010).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[1-[3-[4-chloro-3-(trifluoromethyl)phenyl]propanoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClF3N2O3S/c19-14-3-1-11(9-13(14)18(20,21)22)2-4-15(25)23-7-5-12(6-8-23)24-16(26)10-28-17(24)27/h1,3,9,12H,2,4-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFQANHHGNPVMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClF3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B2671259.png)

![2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2671263.png)

![1-(2,3-Dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2671270.png)

![tert-butyl N-{4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}carbamate](/img/structure/B2671275.png)

![3-Methyl-5-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2671278.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2671281.png)